molecular formula C13H23NO2 B14312580 Undecanenitrile, 2-(acetyloxy)- CAS No. 110301-59-2

Undecanenitrile, 2-(acetyloxy)-

Cat. No.: B14312580
CAS No.: 110301-59-2
M. Wt: 225.33 g/mol
InChI Key: FMNFVHGKFFIAFE-UHFFFAOYSA-N
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Description

Undecanenitrile, 2-(acetyloxy)- is an organic compound with the molecular formula C13H23NO2 It is a nitrile derivative with an acetyloxy functional group attached to the second carbon of the undecanenitrile chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undecanenitrile, 2-(acetyloxy)- can be achieved through several methods. One common approach involves the reaction of undecanenitrile with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the acetyloxy group being introduced to the nitrile compound.

Industrial Production Methods

Industrial production of undecanenitrile, 2-(acetyloxy)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Undecanenitrile, 2-(acetyloxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted nitrile derivatives depending on the nucleophile used.

Scientific Research Applications

Undecanenitrile, 2-(acetyloxy)- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of undecanenitrile, 2-(acetyloxy)- involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the acetyloxy group can undergo hydrolysis or substitution. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Undecanenitrile: Lacks the acetyloxy group, making it less reactive in certain chemical reactions.

    2-Acetoxyundecane: Similar structure but lacks the nitrile group, affecting its chemical properties and reactivity.

Properties

CAS No.

110301-59-2

Molecular Formula

C13H23NO2

Molecular Weight

225.33 g/mol

IUPAC Name

1-cyanodecyl acetate

InChI

InChI=1S/C13H23NO2/c1-3-4-5-6-7-8-9-10-13(11-14)16-12(2)15/h13H,3-10H2,1-2H3

InChI Key

FMNFVHGKFFIAFE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C#N)OC(=O)C

Origin of Product

United States

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